GPR35 Antagonism Profiling: Selectivity Advantage Over Non-Dimethylamino Analogues
In a BRET-based GPR35 antagonism assay using human GPR35-Gα13 SPASM sensor cells, 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile was classified as inactive at concentrations up to 100 µM, showing no detectable antagonism of zaprinast-induced receptor activation [1]. This contrasts with the structurally related reference antagonist CID2745687, which achieved >50% inhibition at 10 µM in the same assay format [1]. The absence of GPR35 activity for the target compound suggests a clean off-target profile in the context of GPCR screening, whereas many sulfonyl-containing analogs exhibit significant GPR35 binding that can confound phenotypic screening results.
| Evidence Dimension | GPR35 antagonistic activity |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687: IC50 < 10 µM (active reference antagonist) |
| Quantified Difference | >10-fold difference in potency; target compound is functionally silent at GPR35 |
| Conditions | Human GPR35-Gα13 SPASM BRET sensor assay; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687; data normalized per-plate; IC50 reported for full concentration-response curves |
Why This Matters
For researchers using this compound as a synthetic intermediate or in cell-based assays, its confirmed inactivity at GPR35 eliminates a common source of false-positive hits in GPCR-focused screening campaigns, thereby reducing downstream validation costs.
- [1] ECBD Assay EOS300038: GPR35 Antagonism. European Chemical Biology Database. Compound: 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile (EOS56852). View Source
